(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a cyclopenta[a]phenanthrene core structure This compound is notable for its intricate arrangement of carbon and hydrogen atoms, along with functional groups such as hydroxyl and ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.
Functional group modifications: Introduction of the hydroxyl and ketone groups through oxidation and reduction reactions.
Stereochemical control: Ensuring the correct stereochemistry at the 13th position, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yield.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its bioactive properties.
Industry
In the industrial sector, the compound is used in the development of new materials or chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound may influence pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: shares similarities with other cyclopenta[a]phenanthrene derivatives.
Lamellarins: These compounds have a similar core structure and exhibit various biological activities.
Skutterudites: Although structurally different, these compounds share some chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12?,15?,16?,17?,18?,19?,20-/m0/s1 |
InChI Key |
FCKLFGKATYPJPG-QUFLYQQESA-N |
Isomeric SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CC[C@@]2(C1O)C |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C |
Origin of Product |
United States |
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